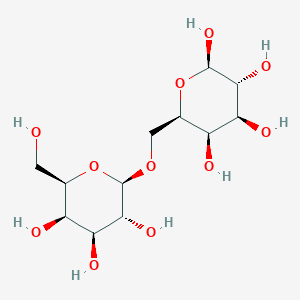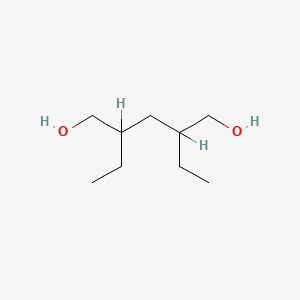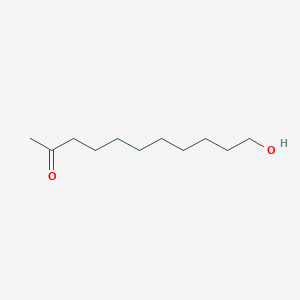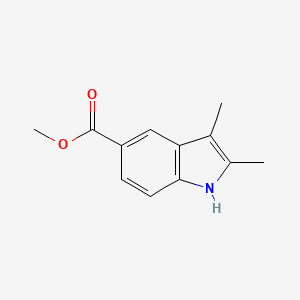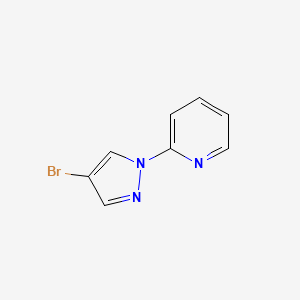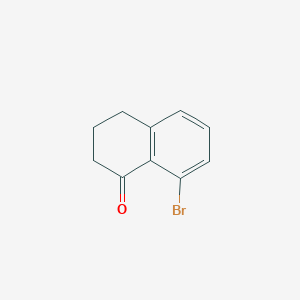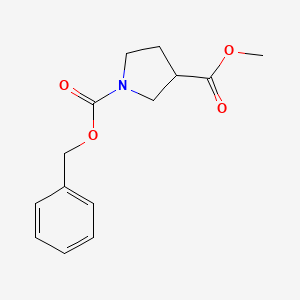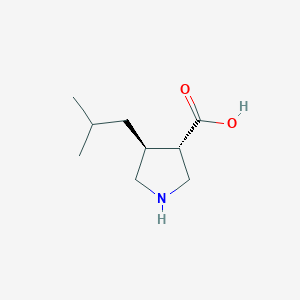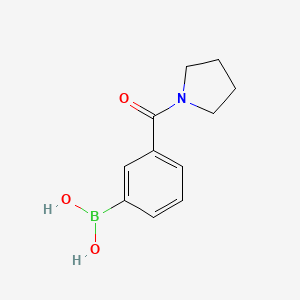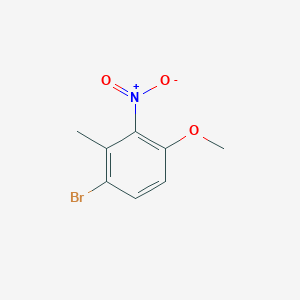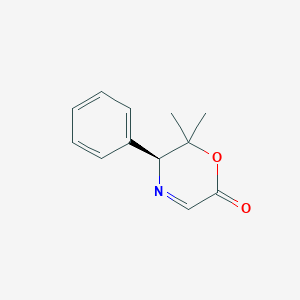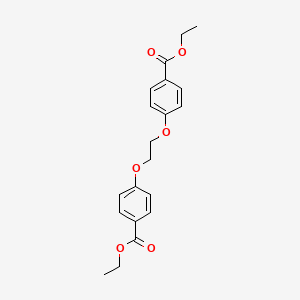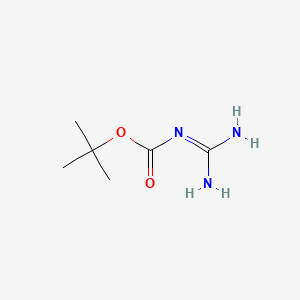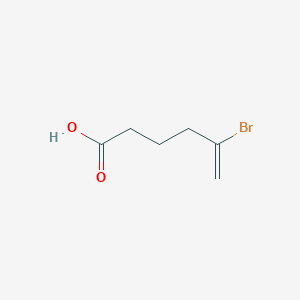
5-Bromo-5-hexenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-hexenoic acid is a chemical compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 . It belongs to the family of unsaturated carboxylic acids.
Molecular Structure Analysis
The molecular structure of 5-Bromo-5-hexenoic acid consists of a six-carbon chain with a bromine atom attached to the fifth carbon and a carboxylic acid group (COOH) at the end .Physical And Chemical Properties Analysis
5-Bromo-5-hexenoic acid has a molecular weight of 193.04 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medicine: Synthesis of Anticonvulsants
5-Bromo-5-hexenoic acid has potential applications in the synthesis of vigabatrin , an anticonvulsant medication. Vigabatrin is used to treat epilepsy and works by inhibiting the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. The synthesis of vigabatrin from 5-Bromo-5-hexenoic acid could involve the introduction of an amino group to the hexenoic chain, forming the vigabatrin structure.
Agriculture: Pesticide Development
In agriculture, 5-Bromo-5-hexenoic acid could be explored for the development of novel pesticides. Its bromine moiety can potentially act as a reactive center for binding to essential enzymes in pests, disrupting their metabolic pathways and leading to pest control .
Materials Science: Polymer Synthesis
The compound could serve as a monomer for creating new polymers with unique properties due to the presence of a bromine atom, which could facilitate further functionalization or cross-linking in polymer chains .
Environmental Science: Biodegradation Studies
5-Bromo-5-hexenoic acid might be used in environmental science to study biodegradation processes. Its structure allows for investigations into how brominated organic compounds break down in natural environments and the impact of such compounds on ecosystems .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition, particularly in reactions involving halogenated substrates. Its structure could provide insights into the interaction between enzymes and brominated organic molecules .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, 5-Bromo-5-hexenoic acid could be used as a standard or reference compound in chromatographic analysis, helping to identify and quantify similar compounds in complex mixtures .
Pharmacology: Drug Metabolism Research
In pharmacology, researchers could use 5-Bromo-5-hexenoic acid to study drug metabolism, especially for drugs that undergo halogenation as part of their metabolic pathway .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, this compound could be involved in process optimization studies, particularly in the synthesis of brominated organic compounds, where it could serve as a model compound for developing more efficient and sustainable production methods .
Safety And Hazards
While specific safety data for 5-Bromo-5-hexenoic acid was not found, similar compounds like 5-Hexenoic acid are known to cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s recommended to handle such compounds with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
5-bromohex-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXWURSBSIVPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465748 |
Source


|
| Record name | 5-BROMO-5-HEXENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-5-hexenoic acid | |
CAS RN |
732248-41-8 |
Source


|
| Record name | 5-BROMO-5-HEXENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

